molecular formula C21H23ClN4O5S2 B2438665 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313395-62-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2438665
CAS No.: 313395-62-9
M. Wt: 511.01
InChI Key: PQJQTPBBUAJNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C21H23ClN4O5S2 and its molecular weight is 511.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(32-21)17-5-3-4-6-18(17)22/h3-10H,11-14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQTPBBUAJNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the thiazole ring, followed by the introduction of diphenyl groups. The final product is achieved by linking the benzamide core to the thiazole and incorporating the sulfamoyl group with methoxyethyl substitutions .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfamoyl Group : Mimics natural substrate structures, allowing for enzyme inhibition by binding to active sites.
  • Thiazole and Diphenyl Groups : Enhance stability and binding affinity, crucial for interaction with target molecules.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities showed IC₅₀ values ranging from 3.58 to 15.36 μM against cancer cells, indicating potent anticancer properties .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC₅₀ (μM)
4aMCF-73.58
4fMCF-715.36
SorafenibMCF-70.071

The compound also demonstrated the ability to induce apoptosis in cancer cells, with a significant increase in apoptotic cells compared to untreated controls .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer progression:

  • BRAF and VEGFR-2 : These kinases are critical in tumor growth and angiogenesis. The compound exhibited IC₅₀ values comparable to established inhibitors like sorafenib .

Table 2: Enzyme Inhibition Data

EnzymeIC₅₀ (μM)Reference Compound
BRAF0.194Sorafenib (0.171)
VEGFR-20.071Sorafenib (0.069)

Case Studies

In vitro studies have shown that the compound can effectively cause G2-M and S-phase cell cycle arrest in cancer cells, which is crucial for halting tumor proliferation .

Moreover, a review of various derivatives indicated that modifications to the thiadiazole moiety can enhance antibacterial and antifungal activities against pathogens such as E. coli and A. niger, showcasing its versatility in pharmacological applications .

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research:

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . The mechanism involves inhibition of enzyme activity by mimicking natural substrates, which disrupts various biochemical pathways.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural features have been evaluated against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) . Such studies reveal that specific modifications can enhance the anticancer efficacy of these compounds.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Antimicrobial Testing : A study evaluated a series of thiazole derivatives for their activity against various microbial strains. Results indicated that certain modifications led to increased potency against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that specific analogs exhibited IC50 values comparable to established chemotherapeutics .

These findings underscore the potential for further development of this compound as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.